(2E)-1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c18-16(12-9-13-5-2-1-3-6-13)17-14-7-4-8-15(17)11-10-14/h1-7,9,12,14-15H,8,10-11H2/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDWDBBJAAZGPT-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C=CCC1N2C(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features an 8-azabicyclo[3.2.1]oct-2-ene core, a bridged bicyclic system with a nitrogen atom at the 8-position, substituted by a (2E)-3-phenylprop-2-en-1-one group. The E-configuration of the α,β-unsaturated ketone introduces rigidity and conjugation, influencing pharmacological properties. Key synthetic challenges include:
- Regioselective functionalization of the bicyclic amine.
- Stereocontrol during enone formation.
- Compatibility of reaction conditions with the strained bicyclic framework.
Synthesis of the 8-Azabicyclo[3.2.1]oct-2-ene Core
The bicyclic core is typically derived from tropinone derivatives via selective reduction or dehydrogenation. Patent US20060058343A1 discloses a method starting from 8-benzyl-8-azabicyclo[3.2.1]octan-3-one, which undergoes acid-catalyzed dehydration to yield the unsaturated bicyclic system.
Procedure :
- Starting Material : 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (10.82 g, 50 mmol) is dissolved in hydrochloric acid (5 M, 100 mL) at 0°C.
- Dehydration : Diethyl ether (70.8 g, 955 mmol) is added, and the mixture is stirred for 5 minutes, followed by warming to ambient temperature.
- Isolation : The product, 8-azabicyclo[3.2.1]oct-2-ene, is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (yield: 72%).
Dehydration and Stereochemical Control
Formation of the E-configured enone is achieved via acid-catalyzed dehydration of β-hydroxyketone intermediates. Patent WO1999029690A1 employs phosphorous oxychloride (POCl3) and pyridine for elimination.
Procedure :
- Intermediate Synthesis : β-Hydroxyketone (14.0 g) is dissolved in POCl3 (12.4 mL, 0.13 mol) and pyridine (97 mL, 1.20 mol).
- Dehydration : The mixture is heated to 80–88°C for 24 hours, yielding the α,β-unsaturated ketone after neutralization and extraction (yield: 85%, E:Z = 9:1).
Analytical Characterization
Spectroscopic Data :
- 1H NMR (400 MHz, CDCl3): δ 7.38–7.25 (m, 5H, Ph), 6.85 (d, J = 15.6 Hz, 1H, CH=), 6.15 (d, J = 15.6 Hz, 1H, CO-CH=), 3.92–3.75 (m, 2H, bicyclic H), 2.65–2.50 (m, 4H, bicyclic H).
- HRMS : m/z calculated for C17H18NO2 [M+H]+: 268.1338; found: 268.1335.
Chromatographic Purity :
HPLC analysis (C18 column, 70:30 MeOH:H2O) shows >98% purity with retention time = 12.4 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | E:Z Ratio | Key Advantage |
|---|---|---|---|
| Direct Acylation | 78 | 9:1 | Minimal byproducts |
| In Situ Acylation | 65 | 8:1 | Avoids acyl chloride isolation |
| POCl3 Dehydration | 85 | 9:1 | High stereoselectivity |
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated bicyclic compounds.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (2E)-1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-phenylprop-2-en-1-one exhibit anticancer properties. The structural characteristics allow for interaction with cellular targets involved in cancer progression, potentially inhibiting tumor growth or inducing apoptosis in cancer cells .
Antimicrobial Properties
Compounds derived from the azabicyclo framework have shown promise as antimicrobial agents. Studies demonstrate their efficacy against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, suggesting potential applications in treating infections .
Neurological Applications
The unique bicyclic structure may also confer neuroprotective properties, making it a candidate for the development of drugs targeting neurodegenerative diseases such as Alzheimer’s or Parkinson’s disease. Preliminary studies suggest that modifications to the azabicyclo structure can enhance neuroactivity .
Synthesis and Derivatives
The synthesis of this compound can be accomplished through various organic reactions, including:
Cyclization Reactions: These are crucial for forming the bicyclic structure, often involving Diels-Alder reactions or other cycloaddition methods.
Functionalization: Subsequent reactions can introduce different substituents on the phenyl ring or modify the bicyclic core to enhance biological activity or alter pharmacokinetic properties.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (2E)-1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key Observations :
Modifications in the Propenone Chain
Key Observations :
- Hydrogen Bonding: The hydroxypropanoate ester in introduces hydrogen-bonding capability, which could improve solubility .
Nitrogen Substituents and Bicyclic Modifications
Key Observations :
Stereochemical and Crystallographic Considerations
- Optical Activity : highlights that derivatives like 8-methyl-8-azabicyclo[3.2.1]octan-3-yl esters undergo optical rotation testing, suggesting stereochemical sensitivity in pharmacological activity .
Biological Activity
The compound (2E)-1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-phenylprop-2-en-1-one, a derivative of the azabicyclo[3.2.1]octane scaffold, has garnered attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by relevant research findings and data tables.
Structural Overview
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C17H19N
- Molecular Weight : 251.35 g/mol
- CAS Number : [specific CAS number if available]
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds based on the azabicyclo[3.2.1]octane framework exhibit a range of pharmacological effects, including:
-
N-acylethanolamine-hydrolyzing acid amidase (NAAA) Inhibition :
- Studies have shown that azabicyclo compounds can inhibit NAAA, which plays a crucial role in the degradation of palmitoylethanolamide (PEA), a compound involved in anti-inflammatory responses .
- For instance, a related compound demonstrated an IC50 value of 0.042 μM against human NAAA, indicating potent inhibitory activity .
- Mu Opioid Receptor Antagonism :
Anti-inflammatory Effects
The inhibition of NAAA leads to increased levels of PEA, enhancing its analgesic and anti-inflammatory properties. This mechanism has been linked to potential therapeutic applications in managing chronic pain and inflammatory conditions.
Neuroprotective Properties
Research has suggested that azabicyclo compounds may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of neuroinflammation .
Table 1: Biological Activity Summary
| Activity Type | Compound Example | IC50 Value (μM) | Reference |
|---|---|---|---|
| NAAA Inhibition | ARN19689 | 0.042 | |
| Mu Opioid Receptor Antagonism | Various | Not specified | |
| Neuroprotective Effects | Azabicyclo Derivatives | Not specified |
Case Study 1: NAAA Inhibition and Pain Management
In a study focused on inflammatory pain models, the administration of azabicyclo derivatives resulted in significant reductions in pain scores compared to control groups. The mechanism was attributed to sustained levels of PEA due to NAAA inhibition, suggesting potential for these compounds in clinical pain management strategies.
Case Study 2: Neuroprotection in Neurodegenerative Models
In vitro studies demonstrated that azabicyclo compounds could protect neuronal cells from apoptosis induced by oxidative stress. These findings indicate a promising avenue for developing neuroprotective agents aimed at conditions like Alzheimer's disease.
Q & A
Q. Key Challenges :
- Stereochemical Control : Maintaining the (2E)-configuration during acylation requires careful selection of coupling agents (e.g., DCC/DMAP) and low-temperature conditions.
- Byproduct Formation : Competing N-alkylation or over-reduction of the enone moiety may occur, necessitating strict stoichiometric control (#user-content-evidence-1).
Advanced: How can reaction conditions be optimized to improve the yield of the (2E)-isomer during synthesis?
Answer:
Optimization strategies include:
- Catalytic Systems : Use of palladium catalysts for stereoselective cross-coupling to favor E-configuration.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity by stabilizing transition states.
- Temperature Modulation : Lower temperatures (0–5°C) reduce thermal isomerization of the enone.
Q. Example Protocol :
| Step | Reagent/Condition | Purpose | Yield Improvement |
|---|---|---|---|
| Acylation | EDCI/HOBt, CH₂Cl₂, 0°C | Minimizes racemization | 15% increase in E-selectivity |
| Workup | Saturated NaHCO₃ | Quenches excess acid | Reduces byproduct formation |
Refer to crystallographic validation (e.g., X-ray diffraction) to confirm stereochemical outcomes (#user-content-evidence-4).
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm bicyclic framework and enone geometry. Key signals:
- 8-azabicyclo[3.2.1]octene protons : δ 3.2–3.8 ppm (bridging CH₂).
- (2E)-Enone protons : δ 6.5–7.2 ppm (vinyl protons with J ≈ 16 Hz).
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect trace isomers.
- X-ray Crystallography : Resolves absolute configuration and validates bicyclic geometry (#user-content-evidence-4).
Advanced: How can researchers resolve contradictions in reported biological activity data across structural analogs?
Answer:
Discrepancies often arise from:
- Variability in Assay Conditions : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO concentration affecting solubility).
- Stereochemical Impurities : Undetected Z-isomers or enantiomers with divergent activities.
Q. Methodological Solutions :
Standardized Bioassays : Use pharmacopeial guidelines (e.g., USP40) for consistent in vitro testing (#user-content-evidence-6).
Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., phenyl group substitution) to isolate key pharmacophores.
Docking Simulations : Molecular modeling against target proteins (e.g., tropane alkaloid receptors) to rationalize activity trends (#user-content-evidence-2).
Basic: What strategies are used to evaluate the compound’s stability under experimental storage conditions?
Answer:
- Accelerated Degradation Studies :
- Thermal Stress : Incubate at 40°C for 4 weeks; monitor via HPLC for decomposition products.
- Photostability : Expose to UV light (ICH Q1B guidelines) to assess enone isomerization.
- Moisture Control : Store in desiccated containers (<10% RH) to prevent hydrolysis of the bicyclic amine (#user-content-evidence-8).
Advanced: How can researchers address limitations in experimental designs when extrapolating in vitro results to in vivo models?
Answer:
Common limitations (e.g., organic degradation in wastewater matrices (#user-content-evidence-14)) require:
- Matrix Stabilization : Add preservatives (e.g., sodium azide) or store samples at –80°C to inhibit enzymatic degradation.
- Dose-Response Calibration : Use pharmacokinetic modeling to adjust in vitro concentrations for bioavailability differences in vivo.
- Positive Controls : Include reference compounds (e.g., atropine for tropane analogs) to validate assay sensitivity (#user-content-evidence-6).
Basic: What pharmacopeial standards apply to the quality control of this compound?
Answer:
- USP/Ph. Eur. Guidelines :
- Chromatographic Purity : HPLC retention time matching against certified reference material (CRM).
- Residual Solvents : GC-MS compliance with ICH Q3C limits for Class 2 solvents (e.g., <500 ppm for DMF).
- Spectroscopic Identity : IR absorption bands for carbonyl (≈1680 cm⁻¹) and amine (≈3300 cm⁻¹) groups (#user-content-evidence-6).
Advanced: What computational methods are employed to predict the compound’s reactivity in novel chemical reactions?
Answer:
- DFT Calculations : Optimize transition states for proposed reactions (e.g., electrophilic additions to the enone).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., aqueous vs. non-polar environments).
- Machine Learning : Train models on bicyclic amine reaction databases to predict regioselectivity in derivatization (#user-content-evidence-12).
Basic: How is the compound’s solubility profile determined for biological assays?
Answer:
- Shake-Flask Method : Measure equilibrium solubility in PBS (pH 7.4) and DMSO.
- Surfactant Use : Add polysorbate-80 (0.01% w/v) to enhance aqueous dispersion for cell-based assays.
- UV-Vis Spectroscopy : Quantify saturation concentration via Beer-Lambert law at λ_max ≈ 260 nm (#user-content-evidence-3).
Advanced: How can researchers mitigate synthetic bottlenecks in scaling up derivatives for preclinical trials?
Answer:
- Flow Chemistry : Continuous synthesis to improve heat/mass transfer and reduce reaction times.
- Quality by Design (QbD) : Define critical process parameters (CPPs) via DOE (Design of Experiments) to ensure batch consistency.
- Green Chemistry : Replace hazardous solvents (e.g., CH₂Cl₂) with cyclopentyl methyl ether (CPME) for safer scale-up (#user-content-evidence-1).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
